what is 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine
what is 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine
Executive Summary & Structural Rationale
In modern drug discovery, the identification of versatile, "privileged" scaffolds is the cornerstone of successful library design. 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1956340-33-2) is a highly functionalized azaindazole building block that serves as a potent purine bioisostere.
As an application scientist who has spent years optimizing heterocyclic library syntheses, I approach this pyrazolo[4,3-c]pyridine core not merely as a static chemical entity, but as a dynamic system of electronic push-and-pull. The strategic placement of the 4-chloro and 3-methoxy groups provides orthogonal reactivity handles, allowing medicinal chemists to rapidly explore chemical space targeting kinase ATP-binding sites, Carbonic Anhydrase (CA) isoforms, and complex Protein-Protein Interactions (PPIs).
Electronic Profiling & Physicochemical Data
To understand the utility of this building block, we must first analyze its electronic distribution. The fused bicyclic system consists of an electron-rich pyrazole ring and an electron-deficient pyridine ring. The nitrogen atom at the 5-position of the pyridine ring exerts a strong electron-withdrawing effect. This heteroatom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring system, leaving the adjacent C4 position highly electrophilic and primed for nucleophilic attack.
Concurrently, the 3-methoxy group on the pyrazole ring serves a dual purpose: it provides necessary steric bulk to occupy hydrophobic pockets (such as kinase gatekeeper residues) and acts as a stable hydrogen-bond acceptor. Basic structural data for the parent core can be verified via .
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Implication |
| CAS Number | 1956340-33-2 | Unique identifier for commercial procurement. |
| Molecular Weight | 183.60 g/mol | Highly ligand-efficient starting point (LE > 0.3). |
| Molecular Formula | C 7 H 6 ClN 3 O | Dictates exact mass for LC-MS tracking (M+H ≈ 184.0). |
| Core Scaffold | Azaindazole | Purine bioisostere; excellent membrane permeability. |
| H-Bond Donors | 1 (N1-H) | Critical for kinase hinge region binding. |
| H-Bond Acceptors | 3 (N2, N5, O) | Facilitates solvent-exposed or pocket interactions. |
Mechanistic Reactivity & Synthetic Diversification
The true value of 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine lies in its predictable reactivity. The C4-chlorine bond is highly activated towards Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. The causality here is driven by the stabilization of the Meisenheimer complex intermediate; the negative charge generated during nucleophilic attack is efficiently delocalized onto the adjacent N5 nitrogen.
Synthetic diversification of the pyrazolo[4,3-c]pyridine scaffold.
Biological Context & Target Validation
The structural topology of this compound makes it a highly sought-after pharmacophore for several therapeutic areas:
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Kinase Inhibition: The pyrazolo-pyridine core mimics the adenine ring of ATP. The N1-H and N5 atoms form critical bidentate hydrogen bonds with the kinase hinge region.
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Protein-Protein Interactions (PPIs): The scaffold has been validated as a potent inhibitor of the PEX14-PEX5 interaction, demonstrating nanomolar trypanocidal activity in parasite models, as detailed in.
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Carbonic Anhydrase Inhibition: When derivatized with sulfonamides at the N1 position, the scaffold yields highly selective Carbonic Anhydrase (CA) inhibitors, crucial for novel antibacterial strategies .
Pharmacophore model illustrating ATP-competitive kinase binding logic.
Experimental Workflows: Self-Validating Protocols
To ensure high-fidelity library generation, the following protocols have been designed as self-validating systems.
Protocol A: SNAr Amination at the C4 Position
Objective: Displace the 4-chloro group with a primary or secondary aliphatic amine. Causality: The reaction utilizes N,N-Diisopropylethylamine (DIPEA). DIPEA acts purely as a proton scavenger to neutralize the generated HCl; its severe steric hindrance prevents it from acting as a competing nucleophile against the C4 position.
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Preparation: In an oven-dried 10 mL microwave vial, dissolve 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine (1.0 equiv, 100 mg) in anhydrous NMP (2.5 mL) to achieve a ~0.2 M concentration.
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Reagent Addition: Add the target amine (1.5 equiv) followed by DIPEA (2.5 equiv).
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Execution: Seal the vial and heat to 110 °C for 6 hours.
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Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material possesses a distinct 3:1 isotopic cluster at m/z 184.0 and 186.0 due to the 35 Cl/ 37 Cl isotopes. Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of a single product mass peak.
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Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL). Rationale: LiCl drastically increases the polarity of the aqueous phase, effectively pulling the high-boiling NMP out of the organic layer.
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Purification: Dry the organic layer over Na 2 SO 4 , concentrate, and purify via reverse-phase HPLC.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
Objective: Install an aryl or heteroaryl group at the C4 position.
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Preparation: Combine the core scaffold (1.0 equiv), an aryl boronic acid (1.2 equiv), and K 2 CO 3 (3.0 equiv) in a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v).
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Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 equiv). Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step of the catalytic cycle, preventing protodeboronation side reactions.
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Execution: Heat at 90 °C under an argon atmosphere for 12 hours.
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Validation: TLC monitoring (UV 254 nm) will show a highly fluorescent product spot due to the extended conjugation of the newly formed biaryl system.
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Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify via silica gel chromatography.
Table 2: Standardized Functionalization Parameters
| Reaction Type | Reagents & Catalysts | Temp / Time | Typical Yield | Primary Validation Metric |
| SNAr Amination | R-NH 2 , DIPEA, NMP | 110 °C, 6 h | 75-90% | LC-MS: Loss of 35 Cl/ 37 Cl isotope pattern |
| Suzuki Coupling | R-B(OH) 2 , Pd(dppf)Cl 2 , K 2 CO 3 | 90 °C, 12 h | 65-85% | TLC: UV-active shift; Extended conjugation |
| N1-Alkylation | R-X, Cs 2 CO 3 , MeCN | 60 °C, 4 h | 80-95% | 1 H-NMR: Disappearance of N-H peak (~13 ppm) |
References
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National Center for Biotechnology Information. "1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500" PubChem Database.[Link]
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Dawidowski, M. et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry (2019).[Link]
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Grandane, A. et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." MDPI Pharmaceuticals (2022).[Link]
